

In-Depth Technical Guide to the Spectroscopic Data of 12 β -Hydroxyganoderenic Acid B

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Compound of Interest

Compound Name: 12 β -Hydroxyganoderenic acid B

Cat. No.: B15572564

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **12 β -Hydroxyganoderenic acid B**, a significant triterpenoid isolated from *Ganoderma lucidum*. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Introduction

12 β -Hydroxyganoderenic acid B is a lanostane-type tetracyclic triterpenoid, a class of compounds known for their diverse and potent biological activities. As a derivative of ganoderic acid, it is of considerable interest to the scientific community. Accurate and detailed spectroscopic data are fundamental for its identification, characterization, and further investigation. This guide presents the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, along with the methodologies for their acquisition.

Chemical Structure

Systematic Name: 3 α ,7 β ,12 β -trihydroxy-11,15,23-trioxo-lanost-8-en-26-oic acid

Molecular Formula: C₃₀H₄₂O₈

Molecular Weight: 530.65 g/mol

Spectroscopic Data

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula of **12 β -Hydroxyganoderenic acid B** as C₃₀H₄₂O₈. The fragmentation pattern observed in tandem MS experiments provides valuable structural information.

Table 1: Mass Spectrometry Data for **12 β -Hydroxyganoderenic acid B**

Ion	Observed m/z	Interpretation
[M-H] ⁻	529.2803	Deprotonated molecule
[M-H-H ₂ O] ⁻	511.2697	Loss of a water molecule from the deprotonated ion
[M-H-2H ₂ O] ⁻	493.2591	Loss of two water molecules from the deprotonated ion
[M-H-CH ₂ O ₂] ⁻ (from side chain)	469.2697	Loss of a formic acid moiety from the side chain
[M-H-H ₂ O-CO ₂] ⁻	467.2744	Loss of water and carbon dioxide

Nuclear Magnetic Resonance (NMR) Data

Due to the absence of a complete, publicly available dataset of assigned ¹H and ¹³C NMR data for **12 β -Hydroxyganoderenic acid B** in the scientific literature, a comprehensive table of chemical shifts cannot be provided at this time. The structural complexity and the presence of numerous stereocenters necessitate detailed 2D NMR experiments (such as COSY, HSQC, and HMBC) for unambiguous assignment of all proton and carbon signals.

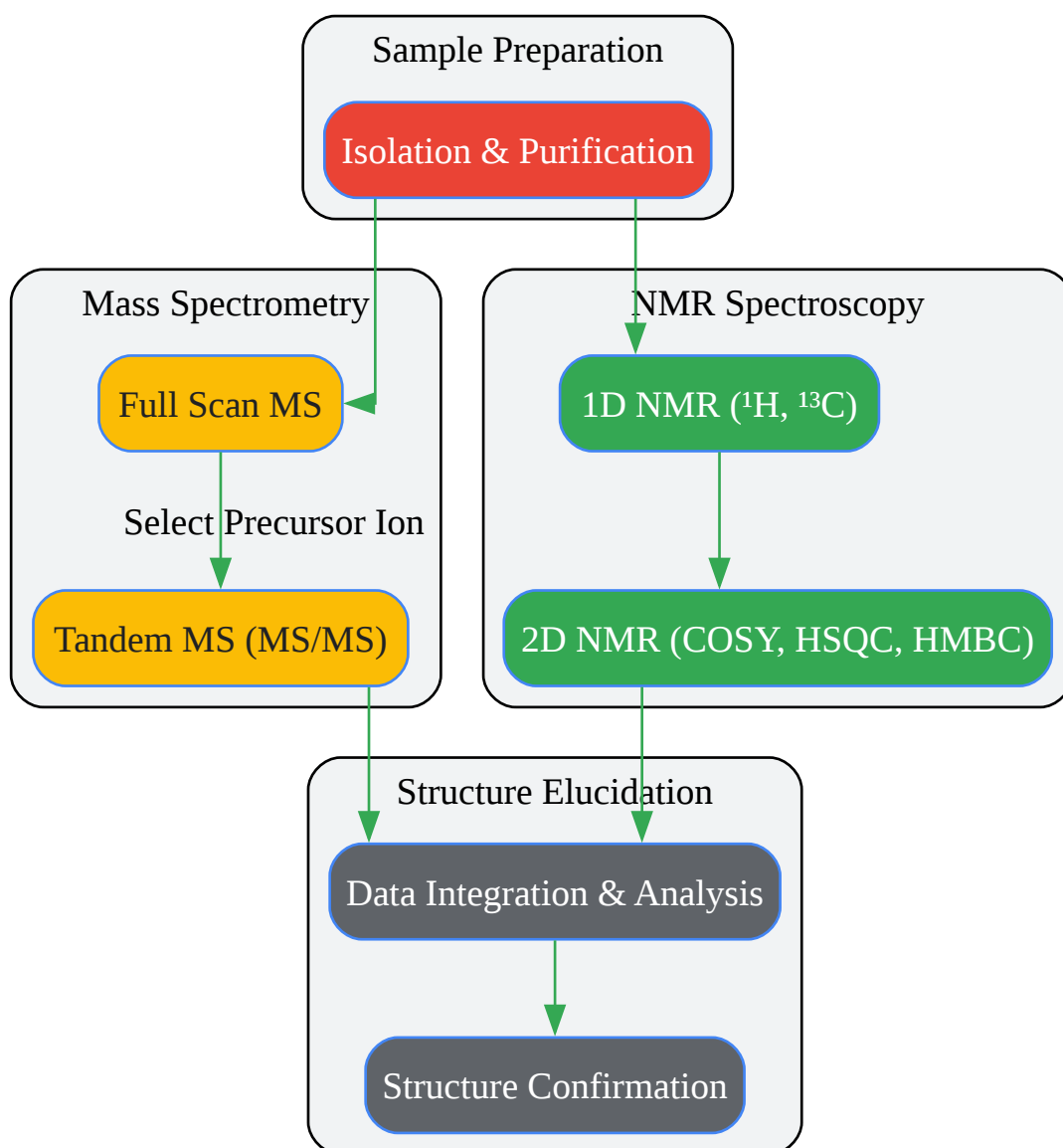
Researchers are encouraged to consult specialized databases or perform their own NMR analysis on isolated samples of **12 β -Hydroxyganoderenic acid B** to obtain a complete spectral assignment.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for triterpenoids like **12 β -Hydroxyganoderenic acid B**, based on common practices in natural product chemistry.

Isolation of 12 β -Hydroxyganoderenic acid B

The compound is typically isolated from the fruiting bodies of *Ganoderma lucidum*. A general workflow for isolation is as follows:



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